Ambazone monohydrate
Overview
Description
Ambazone monohydrate is an oral antiseptic . It was patented in 1957 by Bayer under the trade name Iversal and is still used in Russia, countries of the former Soviet Union, Poland, and Romania . It has not been approved by the United States Food and Drug Administration (FDA) .
Molecular Structure Analysis
The crystal structures of the monohydrate and anhydrous forms of ambazone were determined by single-crystal X-ray diffraction (SC-XRD) . Ambazone monohydrate is characterized by an infinite three-dimensional network involving the water molecules, whereas anhydrous ambazone forms a two-dimensional network via hydrogen bonds .Chemical Reactions Analysis
The reversible transformation between the monohydrate and anhydrous forms of ambazone was evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability at elevated temperature and relative humidity (RH) .Physical And Chemical Properties Analysis
Ambazone monohydrate is a dark brown, odorless, tasteless powder . It has a melting point of 192–194 °C (decomp.) . Its solubility per 100 ml is 0.2 mg in water, 0.5 mg in methanol, 0.3 mg in chloroform, and 6.5 mg in 1-butanol .Scientific Research Applications
Crystal Structure and Physicochemical Characterization
- Ambazone monohydrate's crystal structures, including its monohydrate and anhydrous forms, were studied using single-crystal X-ray diffraction. The monohydrate form is characterized by a three-dimensional network involving water molecules, while the anhydrous form forms a two-dimensional network via hydrogen bonds. These forms can transform reversibly, as shown by thermal analysis and other methods. A novel ambazone acetate salt solvate form, with improved solubility and dissolution rates, was also identified, although it requires controlled storage conditions (Muresan-Pop et al., 2014).
Ambazone-Glutamate Salt
- A study on ambazone monohydrate and Glutamic Acid led to the creation of a new solid form, ambazone-glutamate salt. This form was characterized using various spectroscopic techniques and thermal analysis. The ambazone-glutamate salt crystallizes in the monoclinic system, and its formation supports improved properties for ambazone (Muresan-Pop et al., 2011).
Antitumor Applications
- Ambazone has demonstrated activity against various tumors in animal models. Its antineoplastic effect seems to be mediated by the immune system. Studies have shown ambazone's interaction with model membrane systems and its impact on cellular cAMP content, suggesting a basis for its immunological and antineoplastic activities (Löber & Hoffmann, 1990).
Ambazone Complexes with Transitional Cations
- Ambazone, known for its antiseptic and anti-tumor properties, was used to synthesize metal complexes with Zn(II), Fe(III), and Cu(II). These complexes were characterized by various techniques, and their thermal degradation processes were studied. The multistage decomposition process of these complexes was revealed, indicating potential applications in pharmaceutical formulations (Şoica et al., 2014).
Ambazone Salt with P-Aminobenzoic Acid
- A novel salt of ambazone with p-aminobenzoic acid was obtained, showing improved solubility and antibacterial activity. This salt was characterized by various methods, indicating its potential as an alternative treatment for infections with Gram-negative bacteria (Muresan-Pop et al., 2015).
Future Directions
The reversible transformation between the monohydrate and anhydrous forms of ambazone was evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability at elevated temperature and relative humidity (RH) . Additionally, a novel ambazone acetate salt solvate form was obtained and its nature was elucidated by SC-XRD . Powder dissolution measurements revealed a substantial solubility and dissolution rate improvement of the acetate salt solvated form in water and physiological media compared with ambazone forms . Also, the acetate salt solvate displayed good thermal and solution stability but it transformed to the monohydrate on storage at elevated temperature and RH . This suggests that despite the requirement for controlled storage conditions, the acetate salt solvated form could be an alternative to ambazone when solubility and bioavailability improvement is critical for the clinical efficacy of the drug product .
properties
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCHEYASLTJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859471 | |
Record name | Ambazone monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ambazone monohydrate | |
CAS RN |
6011-12-7 | |
Record name | Ambazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambazone monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBAZONE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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